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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

Disclaimer: Direct experimental data for 2-(Nitrosomethyl)oxirane is not available in the
current scientific literature. The following application notes and protocols are based on the well-
established roles of its constituent functional groups—the oxirane (epoxide) ring and the nitroso
moiety—in medicinal chemistry. These notes are intended to guide researchers on the potential
applications and experimental investigation of this and structurally related compounds.

Introduction: Potential Pharmacological Profile

2-(Nitrosomethyl)oxirane is a bifunctional molecule featuring a reactive epoxide ring and a
nitroso group. This unique combination suggests several potential applications in medicinal
chemistry, primarily leveraging the electrophilic nature of the epoxide and the bioreductive
potential of the nitroso group.

o The Oxirane Moiety: The three-membered epoxide ring is strained and susceptible to
nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine on target
proteins. This can lead to the formation of a stable covalent bond, resulting in irreversible
enzyme inhibition.[1][2][3][4][5] This "covalent warhead" is a feature of several approved
drugs, particularly in oncology and infectious diseases.[3][6][7]

e The Nitroso Moiety: Nitroso and nitro-containing compounds are often prodrugs that undergo
metabolic activation.[8][9][10][11][12] This activation, frequently occurring under hypoxic
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conditions found in solid tumors or certain microbial environments, can lead to two primary
outcomes:

o Generation of Reactive Nitrogen Species (RNS): Bioreduction can produce cytotoxic
radicals or lead to the release of nitric oxide (NO), a key signaling molecule with
vasodilatory and immunomodulatory properties.[8][9][13][14]

o DNA Damage: Some N-nitroso compounds, like the nitrosoureas, act as DNA alkylating
and cross-linking agents, a mechanism exploited in cancer chemotherapy.[15][16]

The dual functionality of 2-(Nitrosomethyl)oxirane could therefore position it as a candidate
for development as a targeted covalent inhibitor, a hypoxia-activated prodrug, or a nitric oxide-
releasing agent.

Potential Therapeutic Applications

Based on the functionalities present, 2-(Nitrosomethyl)oxirane could be investigated for the
following therapeutic areas:

e Oncology:

o Targeted Covalent Inhibition: The epoxide could be directed against specific nucleophilic
residues in the active sites of oncogenic proteins (e.g., kinases, proteases).

o Hypoxia-Activated Prodrug: The nitroso group could be selectively reduced in the hypoxic
microenvironment of solid tumors, releasing a cytotoxic agent.[17]

¢ |[nfectious Diseases:

o Antimicrobial Agent: Similar to the epoxide-containing antibiotic fosfomycin, which targets
bacterial cell wall synthesis, 2-(Nitrosomethyl)oxirane could irreversibly inhibit essential
microbial enzymes.[3]

o Antiparasitic Agent: Many nitro-containing drugs are effective against protozoan parasites,
where the nitro group is activated by parasitic nitroreductases.[11][12]

e Cardiovascular Diseases:
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o Nitric Oxide Donor: If the molecule is designed to release NO upon metabolic activation, it
could serve as a vasodilator for conditions like hypertension or angina.[13][14]

Proposed Mechanisms of Action

The primary mechanisms of action for a molecule like 2-(Nitrosomethyl)oxirane are
hypothesized to be covalent inhibition and bioreductive activation.

3.1 Covalent Inhibition of a Target Protein

The epoxide ring can act as an electrophile, reacting with a nucleophilic residue on a target
enzyme to form a covalent adduct, leading to irreversible inhibition.

Step 1: Non-covalent Binding Step 2: Covalent Modification

Reversible Binding Irreversible Reaction
. : Ki Target Enzyme e kinact Covalently Modified
2-(Nitrosomethyl)oxirane (with Nucleophilic Residue) Enzyme-Inhibitor Complex Inactive Enzyme

Click to download full resolution via product page
Caption: Workflow of two-step covalent inhibition.
3.2 Bioreductive Activation Pathway

The nitroso group can be reduced by cellular nitroreductases, particularly in low-oxygen
environments, to generate reactive intermediates or release nitric oxide.
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Caption: Hypothesized bioreductive activation of the nitroso group.

Experimental Protocols

The following are generalized protocols to investigate the potential activities of 2-
(Nitrosomethyl)oxirane.

4.1 Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine if 2-(Nitrosomethyl)oxirane acts as an inhibitor of a specific target
enzyme and to characterize its mode of inhibition (reversible vs. irreversible).

Materials:
+ Target enzyme (e.g., a cysteine protease like cathepsin B or a kinase).

¢ Fluorogenic or chromogenic substrate for the enzyme.
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o Assay buffer appropriate for the enzyme.
e 2-(Nitrosomethyl)oxirane stock solution in DMSO.
e Microplate reader.
Methodology:
e |IC50 Determination:
o Prepare a serial dilution of 2-(Nitrosomethyl)oxirane in assay buffer.

o In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for
a predetermined time (e.g., 30 minutes).

o Initiate the reaction by adding the substrate.
o Monitor the change in fluorescence or absorbance over time using a microplate reader.

o Calculate the percentage of inhibition for each concentration and determine the IC50 value
by fitting the data to a dose-response curve.

« Irreversibility Test (Dialysis or Jump-Dilution):

o Incubate the enzyme with a high concentration of 2-(Nitrosomethyl)oxirane (e.g., 10x
IC50) for 1-2 hours.

o Jump-Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the
assay medium containing the substrate.

o Dialysis: Dialyze the enzyme-inhibitor mixture against the assay buffer to remove any
unbound inhibitor.

o Measure the residual enzyme activity. If the inhibition is irreversible, the activity will not be
recovered upon dilution or dialysis.

4.2 Protocol: Cell-Based Hypoxia-Selective Cytotoxicity Assay
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Objective: To assess whether the cytotoxic effects of 2-(Nitrosomethyl)oxirane are enhanced
under hypoxic conditions.

Materials:

e Cancer cell line (e.g., HT-29 or A549).

e Cell culture medium (e.g., DMEM) with 10% FBS.

o Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2).
e Normoxic incubator (21% O2).

o Cell viability reagent (e.g., CellTiter-Glo® or MTT).

o 2-(Nitrosomethyl)oxirane stock solution in DMSO.

Methodology:

o Seed cells in 96-well plates and allow them to adhere overnight.

e Prepare serial dilutions of 2-(Nitrosomethyl)oxirane in cell culture medium.
e Replace the medium in the plates with the drug-containing medium.

» Place one set of plates in a normoxic incubator and an identical set in a hypoxic chamber for
48-72 hours.

 After the incubation period, measure cell viability using a standard assay.

e Calculate the IC50 values under both normoxic and hypoxic conditions. A significantly lower
IC50 under hypoxia suggests selective activation.

4.3 Protocol: Nitric Oxide (NO) Release Assay

Objective: To detect and quantify the release of NO from 2-(Nitrosomethyl)oxirane in the
presence of a reducing agent or biological matrix.

Materials:
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NO-specific fluorescent probe (e.g., DAF-FM diacetate).

Reducing agent (e.g., glutathione or ascorbate) or rat liver microsomes.

Phosphate-buffered saline (PBS).

2-(Nitrosomethyl)oxirane stock solution in DMSO.

Fluorescence microplate reader.

Methodology:

e In a 96-well plate, add the DAF-FM diacetate probe to PBS.
e Add the reducing agent or liver microsomes.

e Add 2-(Nitrosomethyl)oxirane to initiate the reaction.

¢ Incubate the plate at 37°C, protected from light.

o Measure the increase in fluorescence at appropriate excitation/emission wavelengths (e.g.,
495/515 nm for DAF-FM) over time. An increase in fluorescence indicates NO release.

Quantitative Data Summary

Since no data exists for 2-(Nitrosomethyl)oxirane, the following table presents representative
data for known epoxide and nitro-containing drugs to provide context for expected potency
ranges.
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Target/Mechan Potency Reference
Compound Class ] o
ism (IC50/EC50) Application
) ) MurA (Covalent ~1-50 pg/mL ) )
Fosfomycin Epoxide o Antibacterial
Inhibition) (MIC)
Proteasome
Carfilzomib Epoxide (Covalent ~5nM Anticancer
Inhibition)

, o DNA Damage _
Metronidazole Nitroimidazole ) ) ~1-10 uM Antiprotozoal
(Bioreductive)

Nitroglycerin Organic Nitrate NO Release ~1-100 nM Vasodilator

This table serves as a benchmark for interpreting initial screening results for novel compounds
like 2-(Nitrosomethyl)oxirane.

Conclusion

While 2-(Nitrosomethyl)oxirane remains a hypothetical molecule in medicinal chemistry
literature, its structure suggests a compelling profile as a potential therapeutic agent. The
combination of a covalent-binding epoxide and a bioreductively-activated nitroso group offers
multiple avenues for drug design, particularly in oncology and infectious diseases. The
protocols and conceptual frameworks provided here offer a starting point for the synthesis,
characterization, and biological evaluation of this and related bifunctional compounds. Careful
investigation is required to elucidate its true mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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